4-Allylphenol
Overview
Description
4-Allylphenol, also known as chavicol, is an organic compound with the chemical formula C9H10O. It is characterized by the presence of an allyl group attached to a phenol ring. This compound is a colorless liquid with a distinct phenolic aroma and is commonly found in essential oils such as betel oil .
Mechanism of Action
Target of Action
4-Allylphenol, also known as Chavicol, primarily targets Cyclooxygenase-2 (Cox2) . Cox2 is a key enzyme responsible for the conversion of arachidonic acids to prostaglandins, which are involved in inflammation and pain responses .
Mode of Action
This compound interacts with its target, Cox2, by inhibiting its expression . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the arachidonic acid pathway . By inhibiting Cox2, this compound disrupts the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation .
Pharmacokinetics
It’s known that this compound may undergo oxidation in biological systems to form intermediates and metabolites . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is a reduction in inflammation due to its inhibitory effect on Cox2 . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation . Additionally, this compound has been found to have cytotoxic effects, which may be due to the formation of oxidation-derived intermediates and metabolites .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity has been found to be more potent against planktonic cells but less effective against biofilms This suggests that the physical environment of the target cells can significantly influence the efficacy of this compound
Biochemical Analysis
Biochemical Properties
4-Allylphenol interacts with various enzymes and proteins. For instance, it has been shown to be a substrate for the enzyme vanillyl-alcohol oxidase, which is a covalent flavoprotein . This enzyme catalyzes the regio- and stereospecific conversion of prochiral 4-alkylphenols .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to have cytotoxic effects on RAW264.7 cells . It also has inhibitory effects on Cox-2 gene expression and Nf-κb activation in these cells when stimulated with Porphyromonas gingivalis-fimbriae .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by the enzyme vanillyl-alcohol oxidase. This enzyme catalyzes the regio- and stereospecific conversion of this compound to 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one .
Transport and Distribution
It is known that this compound is a liquid at room temperature , which may influence its transport and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Allylphenol can be synthesized through several methods:
Grignard Reaction: One common method involves the Grignard reaction of estragole (methyl chavicol) with ethyl magnesium bromide.
Isolation from Natural Sources: It can also be isolated from natural sources like betel oil.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from essential oils or the chemical synthesis using the Grignard reaction. The reaction conditions often include the use of solvents like ether and the presence of catalysts to facilitate the reaction .
Chemical Reactions Analysis
4-Allylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as eugenol.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenol group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically require acidic or basic conditions, depending on the desired substitution.
Major Products Formed:
Eugenol: Formed through oxidation.
Hydrocarbon Derivatives: Formed through reduction.
Substituted Phenols: Formed through electrophilic aromatic substitution.
Scientific Research Applications
4-Allylphenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Allylphenol can be compared with other similar compounds such as:
Eugenol: Similar in structure but contains a methoxy group instead of a hydroxyl group.
Thymol: Contains a methyl group instead of an allyl group.
Carvacrol: Similar to thymol but with a different arrangement of functional groups.
Uniqueness: this compound is unique due to its specific combination of allyl and phenol groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7,10H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIBXDHONMXTLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Record name | chavicol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chavicol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198210 | |
Record name | Chavicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Medicinal phenolic aroma | |
Record name | Chavicol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Allylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
234.00 to 236.00 °C. @ 760.00 mm Hg | |
Record name | Chavicol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | 4-Allylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.017-1.023 | |
Record name | 4-Allylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
501-92-8 | |
Record name | Chavicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chavicol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Allylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chavicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-allylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHAVICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ER4K6969 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chavicol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16 °C | |
Record name | Chavicol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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